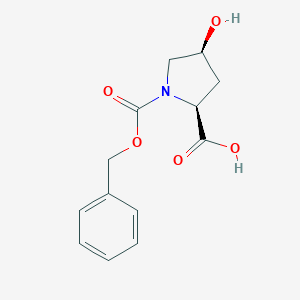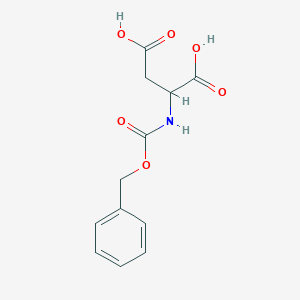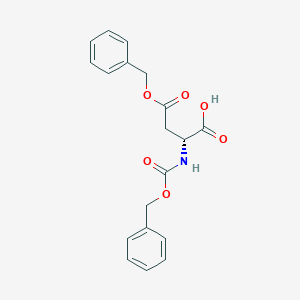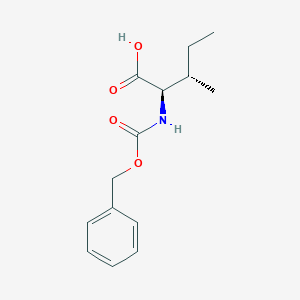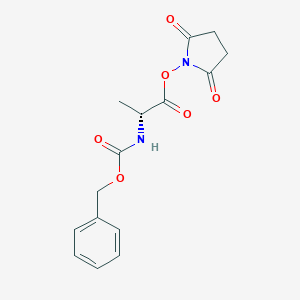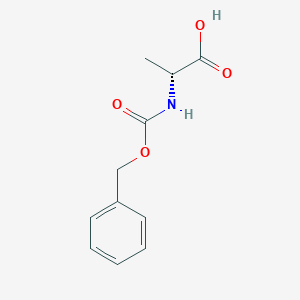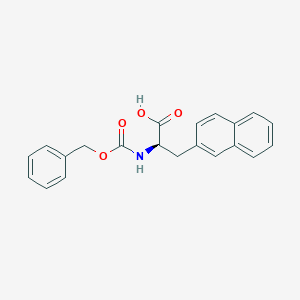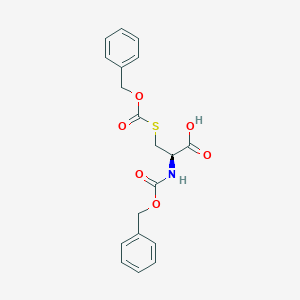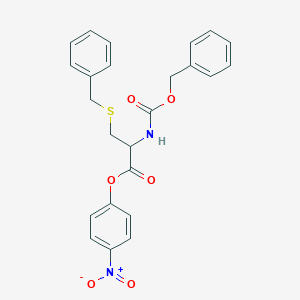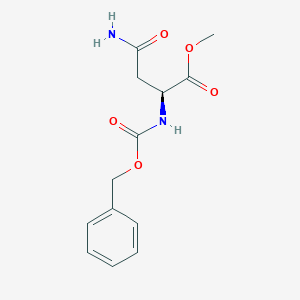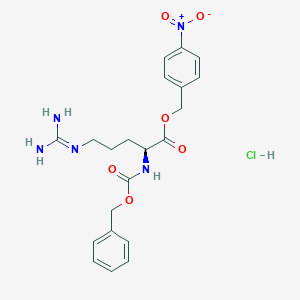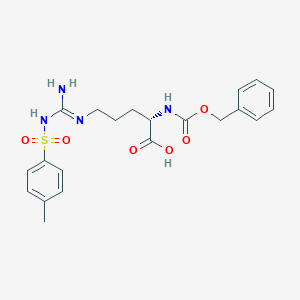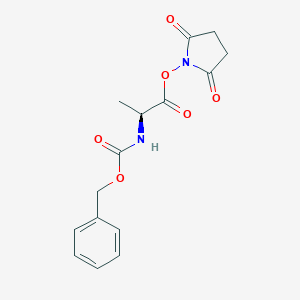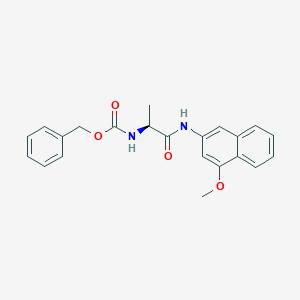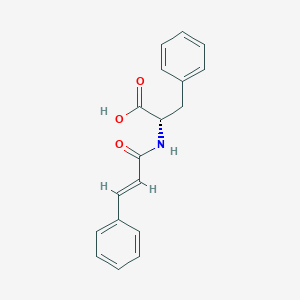
反式肉桂酰苯丙氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Cinnamoyl-phe-OH: is a compound with the molecular formula C18H17NO3 It is a derivative of cinnamic acid, which is a naturally occurring aromatic carboxylic acid found in cinnamon bark and other plants
科学研究应用
Chemistry:
Synthesis of Bioactive Compounds: trans-Cinnamoyl-phe-OH serves as a precursor for the synthesis of various bioactive compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its inhibitory effects on enzymes involved in metabolic pathways.
Medicine:
Drug Development: trans-Cinnamoyl-phe-OH and its derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer, diabetes, and neurological disorders.
Industry:
作用机制
Target of Action
trans-Cinnamoyl-phe-OH, a derivative of cinnamic acid, primarily targets microorganisms, exhibiting antimicrobial potential . The compound interacts with specific targets in the microorganisms, such as the enzymes caHOS2 and caRPD3 in C. albicans and saFABH in S. aureus .
Mode of Action
The mode of action of trans-Cinnamoyl-phe-OH involves direct interaction with the targets. For instance, in fungi, it interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the normal functioning of the microorganisms, leading to their inhibition or death.
Biochemical Pathways
The biochemical pathways affected by trans-Cinnamoyl-phe-OH are related to the synthesis of lignin, a complex organic polymer. The compound is involved in the monolignol pathway for lignin biosynthesis . It is converted from hydroxycinnamoyl-CoAs into hydroxycinnamaldehydes, a key step in the formation of the coumarin lactone ring .
Pharmacokinetics
Its physicochemical properties, such as a density of 12±01 g/cm³, boiling point of 5648±500 °C, and water solubility of 3021 mg/L at 25°C, suggest that it may have good bioavailability .
Result of Action
The result of the action of trans-Cinnamoyl-phe-OH is the inhibition or death of the targeted microorganisms. This is achieved through the disruption of their normal functioning, such as the alteration of the fungal plasmatic membrane and cell wall .
Action Environment
The action of trans-Cinnamoyl-phe-OH can be influenced by environmental factors. For instance, light exposure can promote the spontaneous process involved in its mode of action . Furthermore, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in its environment.
准备方法
化学反应分析
Types of Reactions:
Oxidation: trans-Cinnamoyl-phe-OH can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of trans-Cinnamoyl-phe-OH can lead to the formation of reduced derivatives such as cinnamyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cinnamoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products Formed:
Oxidation: Oxidized cinnamoyl derivatives.
Reduction: Cinnamyl alcohol.
Substitution: Substituted cinnamoyl derivatives.
相似化合物的比较
Cinnamic Acid: A naturally occurring aromatic carboxylic acid with similar structural features.
Cinnamyl Alcohol: A reduced derivative of cinnamic acid with applications in the fragrance industry.
Cinnamaldehyde: An aldehyde derivative of cinnamic acid with antimicrobial and flavoring properties.
Uniqueness:
Structural Features: trans-Cinnamoyl-phe-OH is unique due to the presence of both a cinnamoyl group and a phenylalanine residue, which imparts distinct chemical and biological properties.
Biological Activity: The compound exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant effects, making it a versatile compound for various applications.
属性
IUPAC Name |
(2S)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17(12-11-14-7-3-1-4-8-14)19-16(18(21)22)13-15-9-5-2-6-10-15/h1-12,16H,13H2,(H,19,20)(H,21,22)/b12-11+/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHVCODMDZNZEA-PCUGXKRQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
